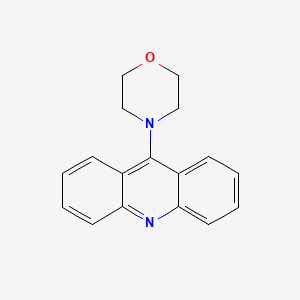
Acridine, 9-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9-(4-morpholinyl)-, also known as 9-(4-morpholinyl)acridine, is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, biology, and materials science. The compound features a morpholine ring attached to the acridine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(4-morpholinyl)-, typically involves the introduction of a morpholine group to the acridine core. One common method is the nucleophilic substitution reaction where a suitable acridine derivative reacts with morpholine under specific conditions. For example, 9-chloroacridine can be reacted with morpholine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield 9-(4-morpholinyl)acridine .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve large-scale chemical synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Acridine, 9-(4-morpholinyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Morpholine in the presence of a base like potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives.
Scientific Research Applications
Acridine, 9-(4-morpholinyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acridine, 9-(4-morpholinyl)-, primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division . The morpholine group may enhance the compound’s binding affinity and specificity for certain DNA sequences or protein targets.
Comparison with Similar Compounds
Acridine, 9-(4-morpholinyl)-, can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its antimicrobial and antitumor properties.
Amsacrine: A clinically used anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antiseptic properties used in wound treatment.
The uniqueness of acridine, 9-(4-morpholinyl)-, lies in the presence of the morpholine group, which can modulate its chemical and biological properties, potentially enhancing its efficacy and selectivity in various applications .
Properties
CAS No. |
113106-16-4 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-acridin-9-ylmorpholine |
InChI |
InChI=1S/C17H16N2O/c1-3-7-15-13(5-1)17(19-9-11-20-12-10-19)14-6-2-4-8-16(14)18-15/h1-8H,9-12H2 |
InChI Key |
KHSUXGOZCUNFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



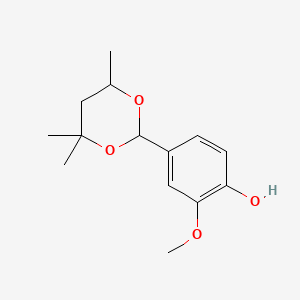
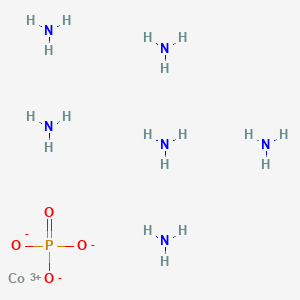


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
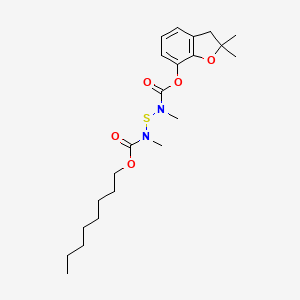
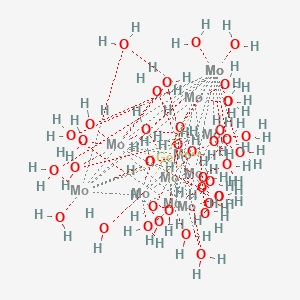
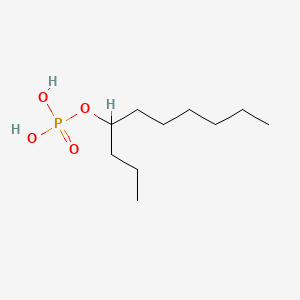
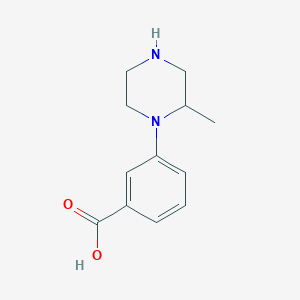
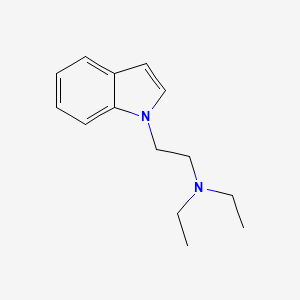
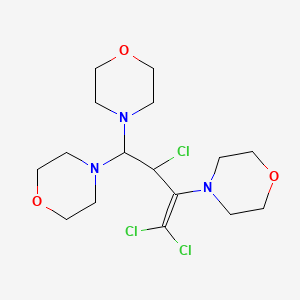
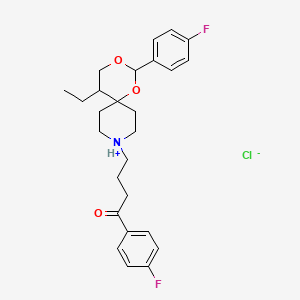
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
